molecular formula C8H15ClO2S B13620407 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride

1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13620407
Molekulargewicht: 210.72 g/mol
InChI-Schlüssel: UKUATMGUHAUBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a pentan-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method is the reaction of cyclopropane-1-sulfonyl chloride with pentan-3-yl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using strong oxidizing agents, resulting in ring-opening and formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Carboxylic Acids/Ketones: Formed by oxidation of the cyclopropane ring

Wissenschaftliche Forschungsanwendungen

1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. The cyclopropane ring provides structural rigidity and can influence the compound’s interaction with biological targets, such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyclopropane-containing compounds:

    Cyclopropanesulfonyl Chloride: Similar in structure but lacks the pentan-3-yl substituent, leading to different reactivity and applications.

    Cyclopropylmethylsulfonyl Chloride: Contains a cyclopropylmethyl group instead of a pentan-3-yl group, resulting in variations in steric and electronic properties.

    Cyclopropylsulfonamide: A sulfonamide derivative with a cyclopropyl group, used in medicinal chemistry for its bioactive properties.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C8H15ClO2S

Molekulargewicht

210.72 g/mol

IUPAC-Name

1-pentan-3-ylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-3-7(4-2)8(5-6-8)12(9,10)11/h7H,3-6H2,1-2H3

InChI-Schlüssel

UKUATMGUHAUBTR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C1(CC1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.